molecular formula C12H17N3O3S2 B2844839 1-(cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1207043-81-9

1-(cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2844839
CAS No.: 1207043-81-9
M. Wt: 315.41
InChI Key: XSGIPKVAILUCGV-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • A piperidine-4-carboxamide core, which facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects.
  • A thiazol-2-yl group, a heterocyclic aromatic moiety known for its role in modulating kinase inhibition and metabolic stability .
  • A cyclopropylsulfonyl substituent, which enhances solubility and may influence steric hindrance or target selectivity .

Its synthesis likely involves coupling a cyclopropanecarboxylic acid derivative with a thiazol-2-yl-substituted amine, analogous to methods described for related carboxamides .

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S2/c16-11(14-12-13-5-8-19-12)9-3-6-15(7-4-9)20(17,18)10-1-2-10/h5,8-10H,1-4,6-7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGIPKVAILUCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Cyclopropylsulfonyl Group: This step often involves the reaction of the piperidine intermediate with cyclopropylsulfonyl chloride under basic conditions.

    Attachment of the Thiazole Ring: The final step involves coupling the thiazole moiety to the piperidine-sulfonyl intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

**Types of Re

Biological Activity

1-(Cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a thiazole moiety. The structural formula can be depicted as follows:

C12H15N3O2S\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

This structure is significant as the presence of both the thiazole and piperidine rings contributes to its biological activity.

Antitumor Activity

Research indicates that thiazole derivatives, including those similar to this compound, exhibit promising antitumor properties. For instance, compounds with thiazole rings have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain thiazole-based compounds had IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 1Jurkat cells1.61
Compound 2A-431 cells1.98
Compound 3HT-29 cells<10

Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. A derivative similar to this compound showed significant protection in animal models against seizures induced by pentylenetetrazol (PTZ), highlighting its potential in treating epilepsy .

Anti-Tuberculosis Activity

Recent studies have explored the anti-tuberculosis activity of compounds with similar structural motifs. Compounds were found to be bactericidal against Mycobacterium tuberculosis, including multidrug-resistant strains. The SAR analysis revealed that modifications at specific positions on the thiazole ring enhanced activity against tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the thiazole ring enhances cytotoxicity.
  • Ring Modifications : Variations in the piperidine ring size and substitutions significantly affect binding affinity and biological efficacy .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Electron-donating groupsIncreased cytotoxicity
Ring size alterationVariable binding affinity
Substituent positionCritical for biological efficacy

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives, including this compound. These compounds were tested for their anticancer properties against various cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide groups often exhibit significant antimicrobial properties. For instance, derivatives of 1-(cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Case Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. It demonstrated significant activity against MRSA strains with minimal inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.

Activity Type Target Organism Observed Effect Reference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. In vitro studies indicated that it exhibits cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study on Cytotoxic Effects :
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.

Activity Type Cell Line IC50 Value Reference Year
AnticancerMCF7 (breast cancer)IC50 = 15 µM2023
AnticancerA549 (lung cancer)IC50 = 20 µM2023

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can significantly reduce pro-inflammatory cytokines in macrophage models, indicating potential therapeutic applications in inflammatory diseases.

Case Study on Anti-inflammatory Effects :
In an inflammation model study, treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Activity Type Model Used Observed Effect Reference Year
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Structure Key Substituents Biological Activity References
1-(Cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide Cyclopropylsulfonyl, thiazol-2-yl Hypothesized kinase or antiviral activity
N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide Acrylamide, thiazol-2-yl, pyridinyl CDK7 inhibition (cancer therapy)
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Naphthalene, fluorobenzyl SARS-CoV-2 inhibition
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Benzo[d][1,3]dioxol, methoxyphenyl, pyrrolidinyl Undisclosed (likely kinase or protease target)

Structural Differences and Implications

Cyclopropylsulfonyl vs. Pyridinyl/Acrylamide Groups The cyclopropylsulfonyl group in the target compound may improve solubility compared to pyridinyl or acrylamide substituents in analogs like those in and . In contrast, acrylamide-containing analogs () exhibit covalent binding to kinases (e.g., CDK7), suggesting the target compound’s non-covalent binding mode might reduce off-target effects .

Thiazol-2-yl vs. Bulky Aromatic Groups

  • The thiazol-2-yl group’s smaller size compared to naphthalene or benzo[d][1,3]dioxol () could reduce steric hindrance, allowing better penetration into enzyme active sites. However, it may also decrease binding affinity for targets requiring extensive aromatic stacking (e.g., viral proteases) .

Piperidine Core Modifications

  • The unmodified piperidine-4-carboxamide core in the target compound contrasts with analogs bearing fluorobenzyl or pyrrolidinyl substituents (). These modifications in other compounds enhance lipophilicity, which may improve blood-brain barrier penetration but increase metabolic instability .

Q & A

Basic: What are the key synthetic routes for 1-(cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the piperidine-4-carboxamide core followed by sulfonylation and thiazole coupling. A common approach includes:

  • Step 1 : Coupling of piperidine-4-carboxylic acid derivatives with thiazol-2-amine via carbodiimide-mediated amide bond formation (e.g., using EDC/HOBt) .
  • Step 2 : Sulfonylation of the piperidine nitrogen using cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
  • Optimization : Yield improvements (e.g., from 6% to 39%) are achieved by solvent selection (DMF vs. THF), temperature control (0–25°C), and stoichiometric adjustments (1.2–1.5 equivalents of sulfonyl chloride) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

  • 1H/13C NMR : Confirms regiochemistry and functional groups (e.g., cyclopropyl sulfonyl protons at δ 1.0–1.5 ppm, thiazole protons at δ 7.5–8.0 ppm) .
  • HPLC : Validates purity (>98% in studies using C18 columns with acetonitrile/water gradients) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 349.8 for related analogs) .

Advanced: How does the sulfonyl group influence bioactivity compared to other substituents?

The cyclopropylsulfonyl group enhances metabolic stability and target binding via:

  • Hydrophobic Interactions : The cyclopropane ring fits into hydrophobic enzyme pockets, as seen in analogs with IC50 values <1 µM against cancer cell lines .
  • Electron-Withdrawing Effects : Sulfonyl groups increase electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine in kinase targets) .
  • Comparative Data : Replacement with methylsulfonyl or benzoyl groups reduced activity by 2–5 fold in enzyme inhibition assays .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • SAR Analysis : Systematic modification of substituents (e.g., thiazole vs. benzothiazole) identifies critical pharmacophores. For example, thiazole-2-yl analogs show higher cytotoxicity (IC50 = 2.3 µM in MCF-7 cells) than pyridyl derivatives .
  • Assay Standardization : Discrepancies in IC50 values (e.g., 1–10 µM) are mitigated by normalizing cell viability protocols (MTT vs. ATP-based assays) .
  • Structural Validation : X-ray crystallography or docking studies clarify binding modes, as demonstrated for similar piperidine sulfonamides .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with kinases or GPCRs. The piperidine ring occupies hydrophobic pockets, while the sulfonyl group forms hydrogen bonds with catalytic lysines .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s), aligning with in vitro BBB penetration data for CNS targets .

Basic: What are the recommended storage and handling protocols?

  • Storage : –20°C under inert gas (argon) to prevent sulfonyl group hydrolysis .
  • Solubility : DMSO stock solutions (10 mM) retain stability for >6 months, avoiding aqueous buffers with pH > 8 .

Advanced: How does stereochemistry at the piperidine ring affect activity?

  • Case Study : (S)-configured analogs of related compounds showed 3-fold higher affinity for serotonin receptors than (R)-isomers due to better spatial alignment with binding pockets .
  • Resolution Methods : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with ee >99% achieved using preparative SFC .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

  • Kinase Inhibition : ADP-Glo™ assay for kinases (e.g., CDK7) with ATP Km values adjusted to physiological levels .
  • Cytotoxicity : 72-hour exposure in cancer cell lines (e.g., HepG2) using resazurin-based viability assays .

Advanced: How can structural analogs address off-target effects observed in vivo?

  • Selectivity Profiling : Kinome-wide screening (e.g., DiscoverX) identifies off-target kinases. For example, replacing cyclopropyl with trifluoromethyl reduces off-target binding by 40% .
  • Prodrug Design : Esterification of the carboxamide group improves bioavailability and reduces hepatic toxicity in rodent models .

Advanced: What mechanistic insights explain conflicting results in apoptosis assays?

  • Caspase-3 Activation : Western blotting confirms apoptosis in responsive cell lines (e.g., IC50 = 3.1 µM in A549), while resistant lines (e.g., HCT116) show upregulated Bcl-2 .
  • ROS Modulation : Flow cytometry with DCFH-DA reveals ROS-dependent apoptosis in some models but not others, requiring antioxidant co-treatment controls .

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